methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate is a synthetic organic compound known for its intricate molecular structure and significant potential in scientific research. It features a nitro group, an oxazepine ring, and sulfonyl and carboxylate functional groups, which make it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate typically involves several key steps:
Formation of the oxazepine ring: : The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate dinitrobenzene derivative and an amino alcohol under acidic conditions.
Introduction of the sulfonyl group: : This step involves sulfonation of the oxazepine ring, often achieved through the use of chlorosulfonic acid.
Esterification: : The final step is the esterification of the benzenecarboxylic acid with methanol, usually under acidic or basic catalysis to produce the methyl ester.
Industrial Production Methods
Industrial production methods often mirror the lab-based synthesis but are optimized for larger scale operations. Techniques such as continuous flow reactors, automated synthesis, and high-throughput screening are employed to enhance efficiency, yield, and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate undergoes several types of chemical reactions, including:
Oxidation: : The nitro group can be oxidized to produce various derivatives.
Reduction: : The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over palladium catalyst.
Substitution: : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Hydrogen gas over palladium or other metal catalysts.
Substitution: : Various halogenating agents and bases/acids to facilitate substitutions.
Major Products Formed
Depending on the reaction conditions and reagents, major products formed can include aminobenzoic acid derivatives, substituted oxazepines, and various sulfonated aromatic compounds.
Scientific Research Applications
Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate is valuable in several scientific domains:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules and as a study subject for reaction mechanisms.
Medicine: : Investigated for potential therapeutic properties, particularly in targeting specific enzymes or pathways.
Industry: : Utilized in the manufacturing of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving the nitro and sulfonyl groups. These functional groups participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors. Detailed mechanistic studies can reveal exact pathways and targets.
Comparison with Similar Compounds
Similar Compounds
Dibenz[b,f][1,4]oxazepine derivatives: : Share the oxazepine ring but lack the nitro or sulfonyl groups.
Sulfonyl benzoates: : Similar sulfonyl and carboxylate structures but different aromatic substitutions.
Nitroaromatic compounds: : Possess similar nitro groups but vary in other substituents and structures.
Highlighting Uniqueness
Methyl 2-{[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]sulfonyl}benzenecarboxylate is unique due to its combination of an oxazepine ring with nitro and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity not seen in other compounds with only one or two of these features.
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Properties
IUPAC Name |
methyl 2-[(8-nitro-6H-benzo[b][1,4]benzoxazepin-5-yl)sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O7S/c1-29-21(24)16-6-2-5-9-20(16)31(27,28)22-13-14-12-15(23(25)26)10-11-18(14)30-19-8-4-3-7-17(19)22/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVICVWWKZCLQPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CC3=C(C=CC(=C3)[N+](=O)[O-])OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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